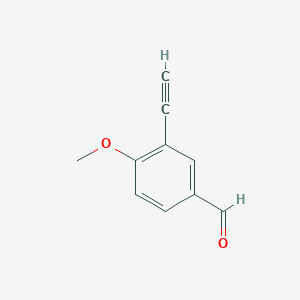

3-Ethynyl-4-methoxybenzaldehyde

描述

3-Ethynyl-4-methoxybenzaldehyde is an organic compound with the molecular formula C10H8O2 It is a derivative of benzaldehyde, featuring an ethynyl group at the third position and a methoxy group at the fourth position on the benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-4-methoxybenzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 4-methoxybenzaldehyde.

Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

化学反应分析

Types of Reactions

3-Ethynyl-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with nucleophiles like Grignard reagents to form secondary alcohols.

Common Reagents and Conditions

Sonogashira Coupling: Palladium catalyst, copper co-catalyst, ethynylating agent, inert atmosphere.

Nucleophilic Addition: Grignard reagents, organolithium reagents.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted benzaldehydes.

Nucleophilic Addition: Secondary alcohols.

Oxidation: Carboxylic acids.

科学研究应用

Chemical Biology

3-Ethynyl-4-methoxybenzaldehyde is utilized as a selective modifier of peptides and proteins. It specifically targets the N-terminal region, enhancing the stability and activity of certain peptides in enzymatic assays. This modification is crucial for developing bioconjugates with tailored properties, particularly in drug delivery systems and therapeutic agents.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic attack on the aldehyde carbon allows for stable adduct formations, which can be further manipulated to create diverse chemical entities. This property is particularly valuable in the development of new materials and pharmaceuticals .

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines, suggesting potential applications in cancer therapy. The compound's structural features facilitate interactions with biological molecules, which can lead to the development of novel anticancer agents .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Ethynyl-4-methoxybenzaldehyde | Similar ethynyl and methoxy groups | Exhibits different reactivity patterns |

| 4-Ethynylphenol | Contains an ethynyl group on a phenolic ring | More polar due to hydroxyl group |

| This compound | Ethynyl and methoxy groups on different positions | May exhibit distinct biological activities |

This table illustrates how variations in substitution patterns can influence the reactivity and biological activity of these compounds.

Case Study 1: Cancer Cell Line Studies

A study investigated the cytotoxic effects of various derivatives of this compound on human cancer cell lines. The results demonstrated that specific modifications to the compound enhanced its potency against breast cancer cells, indicating its potential as a lead compound for further drug development.

Case Study 2: Bioconjugate Development

In another research project, scientists utilized this compound to create bioconjugates for targeted drug delivery. The ability to selectively modify peptides allowed for the development of conjugates that could effectively deliver chemotherapeutic agents directly to cancer cells, minimizing side effects on healthy tissues.

作用机制

The mechanism of action of 3-ethynyl-4-methoxybenzaldehyde in chemical reactions involves:

Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring, making it more susceptible to attack by electrophiles.

Nucleophilic Addition: The aldehyde group undergoes nucleophilic attack, forming a tetrahedral intermediate, which then collapses to form the final product.

相似化合物的比较

Similar Compounds

4-Methoxybenzaldehyde: Lacks the ethynyl group, making it less reactive in certain coupling reactions.

3-Ethynylbenzaldehyde: Lacks the methoxy group, resulting in different reactivity and applications.

Uniqueness

3-Ethynyl-4-methoxybenzaldehyde is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct reactivity and enable its use in specialized applications, such as selective protein modification and the synthesis of complex organic molecules .

生物活性

3-Ethynyl-4-methoxybenzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features an ethynyl group and a methoxy substituent attached to a benzaldehyde framework. Its chemical formula is C10H10O2, and it exhibits both alkyne and aldehyde functionalities, contributing to its reactivity in various biological contexts.

Synthesis

The compound can be synthesized through several methods, including:

- Sonogashira Coupling : This method involves the coupling of an appropriate aryl halide with an alkyne in the presence of a palladium catalyst.

- Reduction Reactions : Various reduction techniques can be employed to modify precursor compounds into this compound.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

1. Anticancer Properties

Studies indicate that derivatives of this compound possess cytotoxic effects against various cancer cell lines. For instance, one study reported significant inhibition of cell proliferation in breast and colon cancer cells, suggesting its potential as a chemotherapeutic agent .

2. Enzyme Inhibition

The compound has been identified as a selective inhibitor of certain enzymes, particularly butyrylcholinesterase (BuChE). This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The inhibition mechanism often involves the formation of stable adducts with the enzyme .

3. Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. Its Minimum Inhibitory Concentration (MIC) values indicate effectiveness comparable to established antimicrobial agents .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent reduction in cell viability, with IC50 values around 20 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound showed BuChE inhibitory activity with an IC50 value of approximately 15 µM. This activity was attributed to its ability to form covalent bonds with the active site serine residue of the enzyme .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | IC50 Value (µM) |

|---|---|---|

| This compound | Anticancer, BuChE inhibition | ~15 |

| 2-Ethynyl-4-methoxybenzaldehyde | Moderate anticancer activity | ~25 |

| 4-Ethynylphenol | Antimicrobial | ~30 |

属性

IUPAC Name |

3-ethynyl-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-3-9-6-8(7-11)4-5-10(9)12-2/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPZFPPUSUFCNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455707 | |

| Record name | 3-ethynyl-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160625-49-0 | |

| Record name | 3-ethynyl-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。